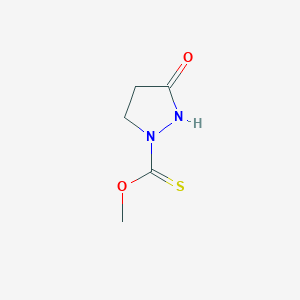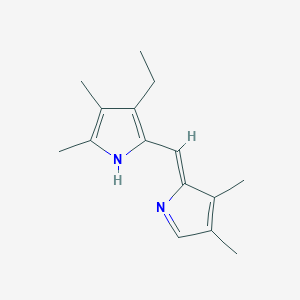![molecular formula C11H15KO3 B12872633 Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate](/img/structure/B12872633.png)
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate is a chemical compound with the molecular formula C11H15KO3 . This compound is known for its unique structure, which includes a hexahydro-1H-1,4-methanocyclopenta[c]furan ring system. It has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other potassium carboxylates with different ring systems or substituents. Examples include:
- Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-2-carboxylate
- Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-3-carboxylate
Uniqueness
What sets Potassium 3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxylate apart is its specific ring structure and the position of the carboxylate group. These features confer unique chemical properties, making it particularly useful in certain synthetic and research applications .
Propriétés
Formule moléculaire |
C11H15KO3 |
|---|---|
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
potassium;6,7-dimethyl-4-oxatricyclo[4.3.0.03,7]nonane-3-carboxylate |
InChI |
InChI=1S/C11H16O3.K/c1-9-6-14-11(8(12)13)5-7(9)3-4-10(9,11)2;/h7H,3-6H2,1-2H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
WCNIYJAGPSTNBP-UHFFFAOYSA-M |
SMILES canonique |
CC12CCC3C1(COC2(C3)C(=O)[O-])C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

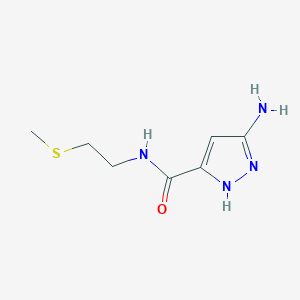
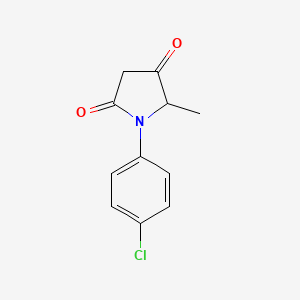
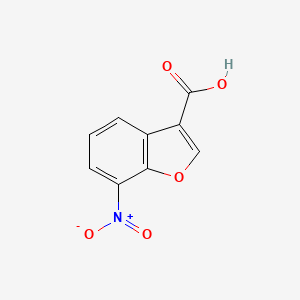
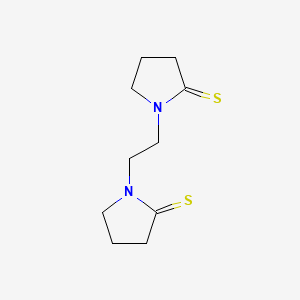
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

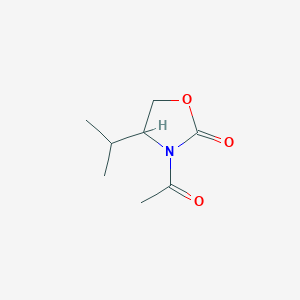
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
